1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

Catalog No.
S568901
CAS No.
923-61-5
M.F
C37H74NO8P
M. Wt
692.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

CAS Number

923-61-5

Product Name

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

IUPAC Name

2-azaniumylethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

Molecular Formula

C37H74NO8P

Molecular Weight

692.0 g/mol

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1

InChI Key

SLKDGVPOSSLUAI-PGUFJCEWSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

Synonyms

1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine, 1,2-dipalmitoyl-3-phosphatidylethanolamine, 1,2-dipalmitoyl-3-phosphatidylethanolamine, (+-)-isomer, 1,2-dipalmitoyl-3-phosphatidylethanolamine, (R)-isomer, 1,2-dipalmitoyl-3-phosphatidylethanolamine, ion(1-), 1,2-dipalmitoyl-rac-glycerophosphoethanolamine, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DHPE, dipalmitoyl cephalin, dipalmitoyl phosphatidylethanolamine, phosphatidylethanolamine dipalmitoate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

Model Membrane Studies:

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a type of phospholipid, a crucial component of cell membranes. Due to its well-defined structure and ability to form stable bilayers, DPPE is widely used in scientific research as a component of model membranes. These simplified systems mimic the basic structure and function of natural cell membranes, allowing researchers to study various cellular processes in a controlled environment.

For instance, DPPE-containing model membranes can be employed to:

  • Investigate the interaction of drugs and other molecules with membranes: Researchers can use DPPE-based systems to understand how drugs bind to and interact with membranes, aiding in drug development and understanding their mechanisms of action.
  • Study membrane protein function: By incorporating membrane proteins into DPPE-containing membranes, scientists can examine their activity, structure, and interactions with other biomolecules, providing insights into their cellular roles.

Other Applications:

Beyond model membranes, DPPE finds application in other areas of scientific research, including:

  • Delivery systems: DPPE can be used in the development of drug delivery systems, such as liposomes, which can encapsulate and deliver therapeutic agents to specific cells.
  • Sensor development: DPPE's properties can be exploited in the design of biosensors for detecting various molecules, leveraging its ability to interact with specific biomolecules and alter its characteristics.

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a phospholipid, a type of lipid molecule that is a crucial component of cell membranes []. It belongs to the class of glycerophosphoethanolamines (PE) within phospholipids []. DPPE is not naturally abundant in cells but is a synthetic molecule commonly used in scientific research [].


Molecular Structure Analysis

The DPPE molecule has a complex structure with three main regions:

  • Glycerol Backbone

    The core of the molecule is a sn-glycerol molecule, meaning the hydroxyl groups are positioned specifically on the second and third carbons [].

  • Fatty Acid Chains

    Two palmitoyl fatty acid chains (16 carbons each) are esterified to the first and second carbon positions of the glycerol backbone []. These long, hydrocarbon chains are hydrophobic (water-fearing).

  • Phosphoethanolamine Headgroup

    A phosphate group is linked to the third carbon of the glycerol backbone. This phosphate group is further attached to an ethanolamine molecule containing an amino group (NH2), which is hydrophilic (water-loving) [].

The key feature of DPPE's structure is its amphipathic nature. The fatty acid chains are hydrophobic, while the headgroup is hydrophilic. This allows DPPE molecules to self-assemble in aqueous environments, with the hydrophobic tails oriented inwards and the hydrophilic headgroups facing outwards, forming structures like bilayers that mimic the structure of cell membranes [].


Chemical Reactions Analysis

Synthesis

DPPE can be synthesized through various methods, including acylation of sn-glycero-3-phosphate with palmitoyl chloride []. However, the specific details of the synthesis may vary depending on the desired purity and application.

Decomposition

Phospholipids like DPPE can undergo hydrolysis, where the ester bonds between the fatty acids and the glycerol backbone are broken down by water molecules in a reaction catalyzed by enzymes called phospholipases []. This process plays a role in cell signaling and membrane turnover.

(Equation for Hydrolysis):

R1-COO-CH2 + H2O --> R1-COOH + HO-CH2-CH(OH)-CH2-OPO3- (where R1 represents the fatty acid chain) []

Physical and Chemical Properties

  • Melting Point: 64°C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and methanol []
  • Stability: Stable under dry conditions, can hydrolyze in water []

DPPE's primary function in scientific research lies in its ability to form artificial bilayer membranes. These bilayer membranes mimic the structure of natural cell membranes and can be used for various purposes, including:

  • Studying membrane protein function

    Researchers can incorporate purified membrane proteins into DPPE bilayers to study their activity and interactions with other molecules.

  • Drug discovery

    DPPE bilayers can be used as a model system to test the interaction of potential drugs with cell membranes.

  • Understanding membrane dynamics

    By studying the behavior of DPPE bilayers, researchers can gain insights into the physical properties and dynamics of cell membranes.

Purity

98%

Physical Description

Solid

XLogP3

12.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

691.51520532 g/mol

Monoisotopic Mass

691.51520532 g/mol

Heavy Atom Count

47

Appearance

White to Off-White Solid

Melting Point

>134°C (dec.)

UNII

4FWH120Z1Z

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

Other CAS

923-61-5

Wikipedia

Dipalmitoylphosphatidylethanolamine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphoethanolamines [GP02] -> Diacylglycerophosphoethanolamines [GP0201]

Dates

Modify: 2023-08-15
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7: Bäckström E, Hamm G, Nilsson A, Fihn BM, Strittmatter N, Andrén P, Goodwin
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8: Franzé S, Marengo A, Stella B, Minghetti P, Arpicco S, Cilurzo F.
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